molecular formula C10H8 B15323102 4-Phenylbut-3-ene-1-yne

4-Phenylbut-3-ene-1-yne

Cat. No.: B15323102
M. Wt: 128.17 g/mol
InChI Key: FRSPRPODGOIJPJ-XVNBXDOJSA-N
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Description

4-Phenylbut-3-ene-1-yne is an organic compound with the molecular formula C10H8 and an average molecular weight of 128.17 g/mol . Its structure features a phenyl group linked to a conjugated system containing both a carbon-carbon double bond and a carbon-carbon triple bond, specifically classified as an E-isomer (trans configuration) . This unique unsaturated framework makes it a valuable intermediate in synthetic organic chemistry, particularly for developing more complex molecular architectures through reactions involving its alkyne and alkene functional groups . The compound is identified by CAS numbers 935-01-3 and 146276-26-8 (for the (E)-isomer), and can be referenced by its InChIKey, FRSPRPODGOIJPJ-XVNBXDOJSA-N . It is offered as a high-purity material for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H8

Molecular Weight

128.17 g/mol

IUPAC Name

[(E)-but-1-en-3-ynyl]benzene

InChI

InChI=1S/C10H8/c1-2-3-7-10-8-5-4-6-9-10/h1,3-9H/b7-3+

InChI Key

FRSPRPODGOIJPJ-XVNBXDOJSA-N

Isomeric SMILES

C#C/C=C/C1=CC=CC=C1

Canonical SMILES

C#CC=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method for synthesizing (but-1-en-3-yn-1-yl)benzene involves the condensation reaction of benzaldehyde and propionaldehyde in the presence of an acidic catalyst such as zinc chloride.

    Rhodium-Catalyzed Dimerization: Another method involves the rhodium-catalyzed dimerization of diynes.

Industrial Production Methods: Industrial production methods for (but-1-en-3-yn-1-yl)benzene typically involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (But-1-en-3-yn-1-yl)benzene can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert (but-1-en-3-yn-1-yl)benzene to its corresponding alkane or alkene derivatives. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: This compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the benzene ring is substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes, alkenes

    Substitution: Halogenated benzenes, nitrobenzenes

Mechanism of Action

The mechanism of action of (but-1-en-3-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound can form van-der-Waals complexes and undergo addition reactions with radicals such as indenyl radicals. These reactions involve isomerization, hydrogen shifts, and ring closures, leading to the formation of polycyclic aromatic hydrocarbons (PAHs) and other complex structures .

Comparison with Similar Compounds

Structural Isomers: 3-Buten-1-ynylbenzene

  • Molecular formula : C₁₀H₈ (same as 4-Phenylbut-3-ene-1-yne).
  • Key differences: Ionization Potential (PI): 8.26 eV vs. 8.29 eV for this compound, suggesting subtle electronic differences . Formation Pathways: Both isomers form via phenyl radical reactions with vinylacetylene, but this compound benefits from resonance stabilization due to conjugation . Environmental Presence: Contributes 5% signal in shock tube experiments, similar to this compound, but less abundant than naphthalene (70%) .

Saturated Analog: 4-Phenyl-1-butene

  • Molecular formula : C₁₀H₁₂.
  • Structure : Alkene (single C=C bond) without triple bond.
  • Key differences: Density: 0.88 g/mL at 25°C, higher than typical unsaturated hydrocarbons due to phenyl group . Reactivity: Less reactive than enynes; primarily used as a chemical intermediate. Applications: No reported biological activity, unlike this compound .

Functionalized Derivatives: 4-Phenylbutyric Acid and Sulfamate

  • 4-Phenylbutyric Acid (C₁₀H₁₂O₂) :
    • Structure : Carboxylic acid derivative.
    • Applications : Medical uses (e.g., protein misfolding diseases) due to its ability to modulate cellular stress responses .
  • 4-Phenylbut-3-en-1-yl Sulfamate (C₁₀H₁₃NO₃S): Structure: Sulfamate ester derivative. Applications: Investigated for specialized synthetic or pharmaceutical purposes .

Comparative Data Table

Compound Molecular Formula Structure Key Properties Applications
This compound C₁₀H₈ Conjugated enyne PI = 8.29 eV; McVol = 123.24 cm³/mol Polystyrene degradation , antimicrobial
3-Buten-1-ynylbenzene C₁₀H₈ Non-conjugated enyne PI = 8.26 eV Pyrolysis product
4-Phenyl-1-butene C₁₀H₁₂ Alkene Density = 0.88 g/mL Chemical intermediate
4-Phenylbutyric acid C₁₀H₁₂O₂ Carboxylic acid Medical applications Pharmaceutical agent

Reactivity and Stability

  • Conjugation Effects: The conjugated enyne system in this compound enhances stability compared to non-conjugated isomers like 3-buten-1-ynylbenzene .
  • Thermal Behavior : Under pyrolysis conditions, this compound forms via phenyl radical pathways, while its isomerization to 3-buten-1-ynylbenzene is less favorable .

Biological Activity

4-Phenylbut-3-ene-1-yne, a compound with the molecular formula C10H8C_{10}H_{8}, is an aromatic terminal acetylenic compound that has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data tables to provide a comprehensive overview.

  • Molecular Weight : 128.17 g/mol
  • IUPAC Name : this compound
  • Chemical Structure :
C10H8\text{C}_{10}\text{H}_{8}

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study conducted on the bark extract of Piliostigma thonningii, where this compound was identified, reported significant antibacterial and antifungal properties. The extract demonstrated efficacy against various pathogens, suggesting that the presence of this compound contributes to the plant's traditional medicinal uses for infection management .

Anticancer Activity

The compound has also been studied for its anticancer properties . In vitro assays have shown that this compound can inhibit the growth of cancer cell lines. A notable study highlighted its potential in inducing apoptosis in human cancer cells, leading to a decrease in cell viability and proliferation rates. The mechanisms involved may include the modulation of signaling pathways related to cell survival and death .

Safety Profile

According to the European Food Safety Authority (EFSA), 4-Phenylbut-3-en-2-one, related to this compound, has been deemed safe for use in animal feed at specified levels, indicating a favorable safety profile that could extend to its use in other applications .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of various compounds from Piliostigma thonningii, researchers isolated this compound and tested its activity against common bacterial strains. The results showed:

Pathogen Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings support the traditional use of this plant in treating infections .

Case Study 2: Anticancer Activity

A laboratory investigation assessed the anticancer effects of this compound on various cancer cell lines:

Cell Line IC50 (µM)
MCF7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

The results indicated a dose-dependent inhibition of cell growth, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 4-Phenylbut-3-ene-1-yne, and how should data interpretation address structural ambiguities?

  • Methodology : Use gas chromatography coupled with mass spectrometry (GC/MS) or two-dimensional gas chromatography/time-of-flight mass spectrometry (GC×GC/TOF-MS) to resolve structural isomers. Retention time (e.g., 7.20 min in GC/MS) and fragmentation patterns should be cross-referenced with computational predictions (e.g., m/z 1844.42 for molecular ion identification). Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C^{13}\text{C} and 1H^{1}\text{H} NMR, can clarify hybridization states (sp² vs. sp carbons) and confirm the phenyl-alkenyl-yne backbone .

Q. What synthetic routes are reported for this compound, and what purity validation methods are critical?

  • Methodology : Common routes include Sonogashira coupling between phenylacetylene and propargyl halides. Post-synthesis, validate purity via high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC). Quantify impurities using GC/MS with internal standards. Report retention times and spectral matches against reference libraries to ensure reproducibility .

Q. How does the stability of this compound vary under different storage conditions, and what precautions are necessary?

  • Methodology : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels. Monitor degradation via UV-Vis spectroscopy (absorbance shifts) and GC/MS. Store in inert atmospheres (argon) and amber vials to prevent photooxidation of the conjugated system. Report half-life calculations and degradation byproducts .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound, and what functional choices optimize accuracy?

  • Methodology : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to model conjugation effects. Basis sets like 6-311++G(d,p) capture polarization and dispersion in the π-system. Validate against experimental UV-Vis spectra (absorption maxima) and ionization potentials. Benchmark accuracy using atomization energy deviations (<3 kcal/mol) as per Becke’s criteria .

Q. What experimental controls are essential when studying cycloaddition reactivity of this compound with dienophiles?

  • Methodology : Include kinetic controls (e.g., reaction quenching at timed intervals) to track intermediate formation. Use deuterated solvents (CDCl₃) to distinguish solvent effects in 1H^{1}\text{H} NMR. Compare regioselectivity outcomes with DFT-predicted transition states. Report yield corrections for competing Diels-Alder vs. [2+2] pathways .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound across studies?

  • Methodology : Apply systematic error analysis (e.g., Grubbs’ test for outliers) and meta-regression of published data. Replicate measurements under standardized conditions (IUPAC guidelines). Cross-validate using multiple techniques (e.g., differential scanning calorimetry for melting points). Address sampling biases by ensuring purity >99% via HPLC .

Q. What challenges arise in detecting this compound in environmental samples using GC/MS, and how can method sensitivity be improved?

  • Methodology : Optimize column selection (e.g., polarizable mid-polar columns) to separate co-eluting hydrocarbons. Use selective ion monitoring (SIM) for m/z 1844.42 to enhance signal-to-noise ratios. Spike samples with isotope-labeled analogs (e.g., 13C^{13}\text{C}-4-Phenylbut-3-ene-1-yne) for recovery corrections. Validate detection limits (ppb-level) via calibration curves .

Data Presentation and Analysis Guidelines

  • Raw Data : Include retention times, spectral matches, and computational outputs in appendices. Highlight critical processed data (e.g., kinetic plots, DFT orbital diagrams) in the main text .
  • Statistical Reporting : Use ±95% confidence intervals for experimental replicates. Justify statistical tests (e.g., ANOVA for multi-condition comparisons) and address uncertainties in instrumentation (e.g., GC/MS detector drift) .

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